N,N-Dimethyl-6,8-dinitro-3,4-diphenylquinolin-2-amine
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Overview
Description
N,N-Dimethyl-6,8-dinitro-3,4-diphenylquinolin-2-amine is a complex organic compound characterized by its quinoline core structure substituted with nitro groups and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-6,8-dinitro-3,4-diphenylquinolin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid for nitration and basic conditions for the amination step .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-6,8-dinitro-3,4-diphenylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or further nitrated derivatives.
Scientific Research Applications
N,N-Dimethyl-6,8-dinitro-3,4-diphenylquinolin-2-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of advanced materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-6,8-dinitro-3,4-diphenylquinolin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with DNA and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Similar in having dimethylamine and nitro groups but differs in the core structure.
3,4-Dimethyl-2,6-dinitroaniline: Shares the nitro and dimethylamine groups but has a simpler aromatic structure.
Uniqueness
N,N-Dimethyl-6,8-dinitro-3,4-diphenylquinolin-2-amine is unique due to its quinoline core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
60719-10-0 |
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Molecular Formula |
C23H18N4O4 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
N,N-dimethyl-6,8-dinitro-3,4-diphenylquinolin-2-amine |
InChI |
InChI=1S/C23H18N4O4/c1-25(2)23-21(16-11-7-4-8-12-16)20(15-9-5-3-6-10-15)18-13-17(26(28)29)14-19(27(30)31)22(18)24-23/h3-14H,1-2H3 |
InChI Key |
MTMASHOHHYHTTH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=C2C=C(C=C(C2=N1)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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